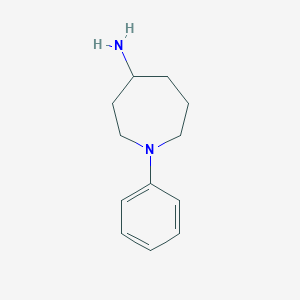

1-Phenylazepan-4-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-phenylazepan-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c13-11-5-4-9-14(10-8-11)12-6-2-1-3-7-12/h1-3,6-7,11H,4-5,8-10,13H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVQOJFUZTCPWHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCN(C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1522755-17-4 | |

| Record name | 1-phenylazepan-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 1 Phenylazepan 4 Amine and Analogues

Established Synthetic Routes to the Core Azepane Scaffold

The synthesis of the seven-membered azepane ring is a key challenge, and several strategies have been developed to this end. These include reductive amination, ring-expansion methodologies, and various cyclization reactions.

Reductive amination is a powerful and widely used method for the formation of amines from carbonyl compounds. d-nb.infomasterorganicchemistry.comyoutube.comnih.gov In the context of synthesizing 1-phenylazepan-4-amine (B2379422), a plausible and direct approach involves the reductive amination of a 1-phenylazepan-4-one (B13918088) precursor. This reaction typically proceeds via the formation of an intermediate imine or enamine, which is then reduced to the corresponding amine.

A variety of reducing agents can be employed for this transformation, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly effective due to their ability to selectively reduce the iminium ion in the presence of the ketone. masterorganicchemistry.com The general scheme for this approach is as follows:

Scheme 1: Proposed Reductive Amination Route to this compound

The reaction can be performed as a one-pot procedure where the ketone, amine source (such as ammonia (B1221849) or an ammonium (B1175870) salt), and reducing agent are combined. youtube.com Catalytic hydrogenation over a metal catalyst (e.g., Pd/C, Raney Nickel) is also a common method for the reduction step. The choice of catalyst and reaction conditions can be critical to achieving high yields and selectivity. While direct examples for this compound are not prevalent in the reviewed literature, the reductive amination of cyclic ketones is a well-established and robust method for the synthesis of cyclic amines. d-nb.infonih.gov

Ring-expansion reactions provide an alternative and powerful strategy for the synthesis of seven-membered rings from more readily available five- or six-membered precursors. These methods can offer excellent control over stereochemistry and regioselectivity.

One notable approach is the ring expansion of substituted piperidines. For instance, diastereomerically pure azepane derivatives have been prepared through a piperidine (B6355638) ring expansion with high stereoselectivity and yield. researchgate.net A method for the enantio- and diastereoselective synthesis of 3-aminoazepanes has been described, which involves a highly regio- and diastereoselective tandem ring-enlargement/alkylation or reduction process. researchgate.net Although this example leads to a 3-aminoazepane, similar strategies could potentially be adapted for the synthesis of 4-aminoazepanes.

Another strategy involves the dearomative ring expansion of nitroarenes, which has been reported to produce complex azepanes from simple starting materials. nih.gov This photochemical process transforms a six-membered benzenoid framework into a seven-membered ring system, which can then be further functionalized. nih.gov

The Tiffeneau-Demjanov rearrangement, a type of pinacol (B44631) rearrangement, is another classic ring expansion method that could be conceptually applied. This involves the reaction of a cyclic aminohydrin with nitrous acid to generate a carbocation, which then undergoes rearrangement to an expanded ring.

| Ring-Expansion Precursor | Reagents/Conditions | Product Type |

| Substituted Piperidines | Various (e.g., via bicyclic intermediates) | Substituted Azepanes |

| Nitroarenes | Blue light, followed by hydrogenolysis | Complex Azepanes |

| Cyclic Aminohydrins | Nitrous Acid (HNO2) | Ring-Expanded Ketones |

Table 1: Overview of Potential Ring-Expansion Strategies for Azepane Synthesis

Intramolecular cyclization is a fundamental strategy for the construction of cyclic systems, including the azepane ring. Various cyclization methods can be envisaged for the synthesis of the this compound scaffold.

One approach involves the cyclization of linear amino- or amido-containing precursors. For example, head-to-tail cyclization is a common strategy in peptide synthesis that can be adapted for the formation of lactams, which can then be reduced to the corresponding cyclic amines. nih.govnih.gov A linear precursor containing the N-phenyl group and a latent 4-amino functionality could be designed to undergo intramolecular cyclization to form the azepan-4-one (B24970) ring, which can then be converted to the desired amine.

Palladium-catalyzed cyclization reactions have also been employed for the synthesis of azepane derivatives. For instance, a palladium-catalyzed decarboxylative [4+3] cyclization has been developed to produce cycloheptane (B1346806) derivatives, a strategy that has been applied to the synthesis of azepanes by reacting with aziridines. researchgate.net

The choice of cyclization strategy often depends on the availability of the starting materials and the desired substitution pattern on the azepane ring.

Phenyl Ring Functionalization and Substitution Strategies

Functionalization of the phenyl ring in 1-phenylazepanes can be achieved through various aromatic substitution reactions. The nature and position of the substituents on the phenyl ring can significantly influence the biological activity of the resulting compounds.

For N-phenyl substituted heterocycles, the nitrogen atom of the azepane ring can direct electrophilic aromatic substitution. The functionalization of α-amino C-H bonds with aryl halides using a combination of nickel and photoredox catalysis has been described to generate benzylic amines. researchgate.net While this is not direct phenyl ring functionalization, it highlights modern methods for C-H functionalization in amine-containing molecules.

More traditional methods for functionalizing aromatic rings, such as nitration, halogenation, and Friedel-Crafts reactions, can also be applied. The conditions for these reactions would need to be carefully optimized to avoid side reactions on the azepane ring. For instance, the functionalization of preformed aromatic rings is often a more efficient strategy than building a substituted ring from scratch. organic-chemistry.org

| Reaction Type | Reagents | Potential Product |

| Nitration | HNO3/H2SO4 | Nitro-substituted phenylazepane |

| Halogenation | Br2/FeBr3 or Cl2/FeCl3 | Halo-substituted phenylazepane |

| Friedel-Crafts Acylation | Acyl chloride/AlCl3 | Acyl-substituted phenylazepane |

| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aryl-substituted phenylazepane |

Table 2: Potential Phenyl Ring Functionalization Reactions

Stereoselective Synthesis of this compound and its Enantiomers

The synthesis of enantiomerically pure this compound is of significant interest, as the stereochemistry of the 4-amino group can have a profound impact on the compound's biological activity. Stereoselective synthesis can be achieved through the use of chiral auxiliaries, chiral catalysts, or by resolution of a racemic mixture.

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a molecule to control the stereochemical outcome of a reaction. wikipedia.orgnih.govsigmaaldrich.com After the desired stereocenter has been created, the auxiliary can be removed. A variety of chiral auxiliaries have been developed and are widely used in asymmetric synthesis. wikipedia.orgnih.govsigmaaldrich.com

In the context of synthesizing chiral amines, chiral sulfinyl imines, derived from tert-butanesulfinamide, are particularly useful intermediates. mdpi.com The addition of nucleophiles to these chiral imines often proceeds with high diastereoselectivity. This strategy could be applied to the synthesis of chiral 4-aminoazepanes by reacting a suitable nucleophile with a chiral imine derived from a 4-oxoazepane precursor.

The use of chiral auxiliaries derived from naturally occurring compounds like amino acids, carbohydrates, and terpenes is a common strategy for constructing complex chiral molecules. nih.gov For example, Evans oxazolidinones are powerful chiral auxiliaries for controlling the stereochemistry of aldol (B89426) and alkylation reactions. wikipedia.org While not a direct route to an amine, the resulting stereodefined products can often be converted to amines.

The stereoselective synthesis of substituted piperidin-4-ols has been achieved using a one-pot synthesis involving a gold-catalyzed cyclization, which could potentially be adapted for azepane synthesis. nih.gov The stereoselectivity is controlled by the chiral starting materials, which can be prepared from chiral sulfinyl imines. nih.gov

| Chiral Auxiliary/Reagent | Application | Potential for this compound Synthesis |

| Evans Oxazolidinones | Asymmetric aldol and alkylation reactions | Indirectly, by creating stereocenters that can be converted to the amine. |

| (R)- or (S)-tert-Butanesulfinamide | Formation of chiral sulfinyl imines | Direct synthesis of chiral amines via nucleophilic addition to an imine precursor. |

| Pseudoephedrine | Asymmetric alkylation | Control of stereochemistry in precursors to the azepane ring. |

Table 3: Application of Chiral Auxiliaries in Asymmetric Synthesis

Asymmetric Catalysis Approaches

Asymmetric catalysis is essential for producing enantiomerically pure chiral amines, which are vital as building blocks in medicinal chemistry. nih.govbeilstein-journals.org The synthesis of specific stereoisomers of this compound and its analogues can be achieved through several catalytic asymmetric methods, including the reduction of cyclic imines or enamines and domino reactions. beilstein-journals.orgbohrium.comrug.nl

One key strategy is the transition-metal-catalyzed asymmetric hydrogenation of cyclic enamines or imines. bohrium.com For instance, iridium and rhodium complexes with chiral phosphine (B1218219) ligands have been effectively used to synthesize optically active cyclic amines. rsc.orgresearchgate.net A notable approach involves an iridium-catalyzed intramolecular asymmetric reductive amination of aminoketones, which yields dibenz[c,e]azepines with excellent control over enantioselectivity (up to 97% ee). researchgate.net Similarly, the asymmetric hydrogenation of seven-membered cyclic imines using ruthenium(II) Noyori-type catalysts has been shown to produce chiral 6,7-dihydro-5H-dibenz[c,e]azepines. rsc.org

Organocatalysis offers another powerful tool for the enantioselective synthesis of azepane scaffolds. rsc.org A domino reaction using a chiral primary amine catalyst can construct oxygen-bridged azepanes from acyclic precursors. rsc.org These bicyclic intermediates can then be transformed into various functionalized azepane derivatives, such as azepanones and azepanols, with high stereoselectivity. rsc.org This method allows for the creation of up to four stereogenic centers in a single cascade reaction. rsc.org

Enzymatic methods also provide a route to chiral azepanes. A one-pot photoenzymatic process combining photochemical oxyfunctionalization with a stereoselective enzymatic transamination can produce N-Boc-4-amino-azepane with high conversion rates and excellent enantiomeric excess (>99% ee). acs.org Amine transaminases, in particular, are recognized for their ability to synthesize chiral amines under environmentally benign conditions. rsc.org

Table 1: Asymmetric Catalysis Approaches for Azepane Analogues

| Method | Catalyst/Reagent | Substrate Type | Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Asymmetric Hydrogenation | Iridium or Rhodium complexes with chiral phosphine ligands | Cyclic imines/enamines | Chiral cyclic amines | Provides access to chiral N-alkyl tetrahydroisoquinolines and dibenzo[b,e]azepines with high enantioselectivity (up to 96% ee). | rsc.org |

| Intramolecular Asymmetric Reductive Amination | Ir-catalyst with DifluorPhos or SegPhos ligands | Biaryl aminoketones | Dibenz[c,e]azepines | Achieves excellent enantio- and diastereoselectivities (up to 97% ee). | researchgate.net |

| Organocatalyzed Domino Reaction | Chiral primary amine | α-ketoamides and enals | Functionalized azepanes | Creates up to four stereogenic centers with high diastereo- and enantioselectivities. | rsc.org |

| Photoenzymatic Synthesis | Photocatalyst + Transaminase | N-Boc-azepane | N-Boc-4-amino-azepane | Achieves >99% enantiomeric excess under mild conditions. | acs.org |

Green Chemistry Approaches in this compound Synthesis

Green chemistry principles are increasingly being applied to the synthesis of azepane derivatives to minimize environmental impact. nih.govresearchgate.net These approaches focus on improving atom economy, using safer solvents, employing catalytic methods, and utilizing renewable resources. mlsu.ac.innih.govacs.org

A significant green strategy involves the use of environmentally benign solvents, with water being a prime example. organic-chemistry.org For instance, a one-pot synthesis of polyhydroxylated aminoazepanes has been reported using an aqueous solvent system. mdpi.com The use of deep eutectic solvents (DESs) is also emerging as a sustainable alternative to traditional organic solvents in metal-catalyzed amine synthesis. mdpi.com

Catalytic methods are inherently greener than stoichiometric reactions as they reduce waste. nih.govrug.nl The "hydrogen borrowing" or "hydrogen autotransfer" strategy, which uses alcohols as alkylating agents with catalysts based on ruthenium, iridium, or iron, is a highly atom-economical process for N-alkylation that produces only water as a byproduct. rug.nlmanchester.ac.uk Microwave-assisted, solvent-free, and base-free iridium-catalyzed alkylation of amines with alcohols represents another green method for synthesizing cyclic amines. mdpi.com

Biocatalysis, using enzymes like transaminases, aligns well with green chemistry principles by enabling reactions to occur under mild conditions, often in aqueous media, with high selectivity. mdpi.comnumberanalytics.com These enzymatic methods can reduce the need for protecting groups and hazardous reagents. acs.org The development of sustainable pathways to produce amines from biomass-derived platform chemicals is an active area of research, aiming to replace fossil fuel-based feedstocks. rug.nl

Table 2: Green Chemistry Approaches in Azepane Synthesis

| Green Approach | Methodology | Key Features | Example | Reference |

|---|---|---|---|---|

| Use of Green Solvents | Reactions in water or deep eutectic solvents (DESs) | Reduces use of volatile organic compounds (VOCs). | One-pot synthesis of polyhydroxylated aminoazepanes in aqueous solvent. | mdpi.com |

| Atom Economy | "Hydrogen Borrowing" Catalysis | Uses alcohols as alkylating agents, producing only water as a byproduct. | N-alkylation of amines using ruthenium or iron-based catalysts. | rug.nl |

| Energy Efficiency | Microwave-Assisted Synthesis | Reduces reaction times and energy consumption. | Iridium-catalyzed alkylation of amines with alcohols under solvent-free conditions. | mdpi.com |

| Biocatalysis | Enzyme-catalyzed reactions (e.g., transaminases) | Mild reaction conditions, high selectivity, aqueous media. | Synthesis of chiral amines from ketones. | mdpi.comnumberanalytics.com |

| Renewable Feedstocks | Synthesis from biomass-derived chemicals | Reduces reliance on fossil fuels. | Transformation of lignin-derived monomers into N-heterocycles. | rug.nl |

Derivatization Strategies for Structural Modification

The structural modification of this compound is crucial for exploring its structure-activity relationships and developing new compounds. Derivatization typically targets the primary or secondary amine functionalities within the azepane ring. ru.nlsigmaaldrich.com

The amino group of the azepane is a common site for modification. It can undergo N-alkylation or N-arylation to introduce a wide variety of substituents. For instance, tert-butyl 4-aminoazepane-1-carboxylate has been used as a key intermediate where the primary amine is reacted with other molecules, followed by deprotection and further modification of the secondary amine on the ring. nih.gov A specific example includes the reaction with substituted benzyl (B1604629) chlorides to attach different aryl groups. nih.gov

Another strategy involves the formation of amides, ureas, or sulfonamides by reacting the amine with acyl chlorides, isocyanates, or sulfonyl chlorides, respectively. These reactions are standard methods for amine derivatization. google.comthermoscientific.fr

More complex modifications can involve ring-enlargement or rearrangement processes. A novel method describes the synthesis of 2-aryl-3-aminoazepanes from 2-cyano-6-oxazolopiperidine intermediates through a one-pot reduction and ring-enlargement process. researchgate.netacs.orgnih.gov This strategy allows for the diastereoselective and enantioselective preparation of mono- or disubstituted 3-aminoazepanes. acs.orgnih.gov In a different context, an unusual intramolecular amine replacement has been observed in the metabolite of GDC-0339, where the primary amine of the aminoazepane moiety forms a new bond with a pyrazole (B372694) ring. researchgate.netnih.gov

Directed lithiation offers a pathway for substitution at the carbon atoms of the azepane ring. For example, N-Boc-2-phenylazepane can be lithiated and then trapped with various electrophiles to yield novel α-substituted and ortho-substituted products. whiterose.ac.uk

Table 3: Derivatization Strategies for Azepane Analogues

| Reaction Type | Reaction Site | Reagents | Product Type | Reference |

|---|---|---|---|---|

| N-Alkylation/N-Arylation | Primary/Secondary Amine | Alkyl halides, Benzyl chlorides | Substituted amines | nih.gov |

| Amide Formation | Primary/Secondary Amine | Acyl chlorides, Carboxylic acids | Amides | thermoscientific.fr |

| Ring-Enlargement | Piperidine precursor | Reducing agents (e.g., LiAlH4) | Substituted aminoazepanes | researchgate.netacs.org |

| Intramolecular Rearrangement | Aminoazepane moiety | CYP1A1 enzyme | Rearranged azepane structure | researchgate.netnih.gov |

| Directed Lithiation/Substitution | α-carbon to Nitrogen | n-BuLi, Electrophiles (E+) | α-substituted azepanes | whiterose.ac.uk |

Mechanistic Investigations of 1 Phenylazepan 4 Amine Reactions

Elucidation of Reaction Pathways in Synthetic Processes

The formation of 1-phenylazepan-4-amine (B2379422) and related derivatives can be achieved through various synthetic routes, each with a distinct reaction pathway. A common and versatile approach is the reductive amination of a corresponding ketone, specifically 1-phenylazepan-4-one (B13918088). libretexts.orgpressbooks.pub

The pathway for reductive amination typically involves two main stages:

Imine or Enamine Formation: The process begins with the nucleophilic attack of an amine (like ammonia (B1221849), to form a primary amine) on the carbonyl carbon of the ketone (1-phenylazepan-4-one). This is followed by dehydration to form a C=N double bond, resulting in an imine intermediate. pressbooks.pub

Reduction: The imine intermediate is then reduced to the corresponding amine. This reduction can be achieved using various reducing agents, such as sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), or through catalytic hydrogenation (H₂ over a metal catalyst like Ni). pressbooks.puborganic-chemistry.org

Another significant pathway involves the construction of the azepane ring itself. Hetero-[5+2] cycloaddition reactions using oxidopyrylium ylides and cyclic imines present a modern approach to creating the seven-membered azepane core. researchgate.net Density Functional Theory (DFT) calculations have revealed that such cycloadditions often proceed through a stepwise pathway where the imine nitrogen acts as the initial nucleophile. researchgate.net

Furthermore, pathways involving the functionalization of a pre-formed azepane ring are common. The lithiation of N-Boc-protected azepanes using organolithium reagents like n-BuLi creates a nucleophilic center on the ring, which can then be reacted with various electrophiles to introduce substituents. whiterose.ac.uk The reaction pathway involves the deprotonation at a carbon atom, forming a stabilized α-amino organolithium intermediate. whiterose.ac.uk

The table below outlines plausible synthetic pathways for key transformations.

Table 1: Plausible Reaction Pathways in the Synthesis of this compound Derivatives

| Starting Material | Key Transformation | Intermediate | Product Type |

|---|---|---|---|

| 1-Phenylazepan-4-one | Reductive Amination | Imine | This compound |

| N-Boc-azepane | Lithiation-Substitution | α-Amino organolithium | Substituted Azepane |

| Cyclic Imine & Pyrylium Ylide | [5+2] Cycloaddition | Zwitterionic species | Azepane Core |

Role of Intermediates in Azepane Ring Formation and Transformation

In the context of azepane synthesis, α-amino organolithium compounds are crucial intermediates. whiterose.ac.uk When an N-Boc protected azepane is treated with n-butyllithium, a highly reactive lithiated intermediate is formed. This species is stabilized by the nitrogen atom and the Boc protecting group, allowing for subsequent reactions with electrophiles to create substituted azepanes. whiterose.ac.uk The configurational stability of such benzyllithium (B8763671) intermediates has been exploited in stereospecific rearrangements. researchgate.net

During reductive amination, the imine intermediate is the central player. pressbooks.pub Its formation from a ketone and an amine is a reversible equilibrium. The subsequent irreversible reduction of the imine drives the reaction forward, making it a critical control point in the synthesis.

In modern catalytic reactions, metal-bound intermediates are fundamental. For instance, in nickel-photoredox dual catalysis for C-H functionalization, an α-amino radical is a key intermediate. nih.govresearchgate.net This radical is generated via a single-electron transfer from the amine to an excited-state photocatalyst. The α-amino radical can then be intercepted by a Ni(II) aryl complex to form a Ni(III) intermediate, which undergoes reductive elimination to furnish the C-N coupled product. nih.gov Similarly, rhodium-catalyzed asymmetric amination proceeds through π-allyl intermediates , with their interconversion rates being crucial for achieving high enantioselectivity under dynamic kinetic asymmetric transformation (DYKAT) conditions. nih.gov

Kinetic Studies of Key Synthetic Steps

Kinetic analysis provides quantitative insight into reaction rates and mechanisms by measuring how reaction speed changes with reactant concentrations, temperature, and catalysts. Such studies are essential for identifying rate-determining steps and optimizing reaction efficiency. nih.gov

For multi-step reactions, like those often involved in synthesizing complex molecules, kinetic data can appear as superpositions of exponential decays. nih.gov Advanced analytical methods, including integral transformations, can be used to dissect this data to determine the number of rate-limiting steps without prior assumptions. nih.gov

A hypothetical kinetic study of the reductive amination of 1-phenylazepan-4-one could be monitored using techniques like UV-Vis spectrophotometry to track the disappearance of the ketone or the formation of the imine intermediate. ias.ac.in The rate law could be determined by systematically varying the concentrations of the ketone, the amine, and the reducing agent.

Kinetic studies on organocatalytic reactions, such as the allylation of imines, have shown first-order dependence on both the allyl reagent and the substrate. beilstein-journals.org This finding suggests that either a concerted Sₙ2-type mechanism is at play or an Sₙ1 mechanism where the nucleophilic addition step is rate-determining. beilstein-journals.org

The table below illustrates the type of data that would be sought in kinetic investigations of relevant synthetic steps.

Table 2: Focus of Kinetic Studies for Key Synthetic Transformations

| Reaction Step | Kinetic Parameter Measured | Mechanistic Insight Gained |

|---|---|---|

| Imine Formation | Rate constants vs. [Ketone], [Amine], pH | Identification of rate-determining step (e.g., nucleophilic attack vs. dehydration) |

| Catalytic C-N Coupling | Reaction order in catalyst, substrates | Validation of the proposed catalytic cycle; role of catalyst resting state |

Catalytic Cycles and Their Mechanistic Implications in Amine Functionalization

Catalysts provide alternative, lower-energy reaction pathways, often involving a series of steps known as the catalytic cycle. Understanding these cycles is key to catalyst design and reaction optimization. The functionalization of amines, including the formation of C-N bonds, heavily relies on transition metal catalysis.

A prominent example is the palladium-catalyzed C–H functionalization . A typical Pd(0)/Pd(II) cycle involves:

Oxidative Addition: A Pd(0) catalyst reacts with an organohalide to form a Pd(II) intermediate.

C–H Activation: The substrate's C-H bond is cleaved via a mechanism like concerted metalation-deprotonation (CMD), creating a palladacycle.

Reductive Elimination: The desired C-C or C-N bond is formed, releasing the product and regenerating the Pd(0) catalyst. snnu.edu.cn

A dual nickel-photoredox catalytic cycle has been proposed for the arylation of α-amino C–H bonds. nih.govrsc.org This synergistic system operates as follows:

Photocatalyst Excitation: An iridium or similar photocatalyst is excited by light.

Radical Generation: The excited photocatalyst oxidizes the N-aryl amine to a radical cation, which deprotonates to form a nucleophilic α-amino radical.

Nickel Cycle: Concurrently, a Ni(0) species undergoes oxidative addition with an aryl halide to form a Ni(II) complex. This complex intercepts the α-amino radical, generating a Ni(III) intermediate.

Reductive Elimination & Catalyst Regeneration: The Ni(III) species reductively eliminates the arylated amine product, yielding a Ni(I) species. The Ni(I) is then reduced back to Ni(0) by the reduced photocatalyst, closing both catalytic cycles. nih.govresearchgate.net

These cycles highlight the modularity of transition metal catalysis, where the choice of metal, ligand, and oxidant/reductant can be tuned to achieve specific transformations. beilstein-journals.org

Stereochemical Control Mechanisms in Asymmetric Synthesis

Many pharmaceuticals are chiral, meaning they exist as non-superimposable mirror images (enantiomers). Asymmetric synthesis aims to produce a single enantiomer selectively, which requires precise control over the three-dimensional arrangement of atoms during a reaction. du.ac.in

Several mechanisms are employed to achieve stereochemical control:

Substrate Control: An existing stereocenter in the starting material can direct the formation of a new stereocenter. According to Cram's Rule , a nucleophile will preferentially attack a carbonyl group from the side of the smallest substituent on an adjacent chiral carbon. libretexts.org

Auxiliary Control: A chiral auxiliary is a temporary chiral group attached to the substrate to direct the stereochemistry of a reaction. After the reaction, the auxiliary is removed. york.ac.uk For example, Evans' oxazolidinone auxiliaries create a rigid conformation that blocks one face of an enolate from attack, leading to highly diastereoselective alkylations. york.ac.ukepfl.ch

Reagent Control: A chiral reagent is used in stoichiometric amounts to convert an achiral substrate into a chiral product. du.ac.in

Catalyst Control: A small amount of a chiral catalyst creates a chiral environment for the reaction, favoring the formation of one enantiomer over the other. This is the most efficient method. du.ac.inyork.ac.uk In the rhodium-catalyzed asymmetric amination of allylic substrates, a chiral diene ligand bound to the rhodium center controls the facial selectivity of the nucleophilic attack on the π-allyl intermediate, leading to high enantiomeric excess. nih.gov

The effectiveness of an asymmetric synthesis is measured by its enantiomeric excess (e.e.), which quantifies the preference for one enantiomer. du.ac.in

Structure Activity Relationship Sar Studies on 1 Phenylazepan 4 Amine Derivatives

Design Principles for Structural Analogues and Libraries

The systematic design of structural analogues is fundamental to developing a comprehensive SAR. For the 1-phenylazepan-4-amine (B2379422) scaffold, this process begins with identifying key regions for modification: the azepane ring, the phenyl ring, and the 4-amine group. The primary goal is to create a diverse library of compounds that explores a wide range of steric, electronic, and physicochemical properties.

Key Design Strategies:

Combinatorial Chemistry: This approach allows for the rapid synthesis of a large number of derivatives. By using a common intermediate, various substituents can be introduced at specific positions on the azepane and phenyl rings.

Parallel Synthesis: This technique is employed to create a focused library of compounds where one position is varied at a time. For instance, a set of analogues can be synthesized with diverse substituents on the phenyl ring while keeping the azepane ring unchanged, and vice versa.

Fragment-Based Design: In this strategy, smaller chemical fragments known to interact with a biological target can be incorporated into the this compound scaffold.

Structure-Based Design: If the three-dimensional structure of the biological target is known, computational tools can be used to design analogues that are predicted to have improved binding affinity and selectivity. mdpi.com

The construction of these libraries is essential for generating the data needed to build robust SAR models, which in turn guide the design of more potent and selective compounds. nih.govic.ac.uk

Impact of Azepane Ring Substitutions on Molecular Interactions

Common Modifications and Their Potential Effects:

Alkylation: The introduction of small alkyl groups (e.g., methyl, ethyl) at various positions on the ring can probe for steric hindrance in the binding pocket. This can also impact the molecule's lipophilicity.

Introduction of Polar Groups: Adding hydroxyl (-OH) or carbonyl (=O) groups can introduce new hydrogen bonding capabilities, potentially increasing binding affinity and altering solubility.

Ring Constraints: Incorporating features that reduce the conformational flexibility of the azepane ring, such as gem-dimethyl groups or fusing a second ring, can lock the molecule into a more bioactive conformation.

The azepane moiety in related compounds is often a site of metabolic instability. nih.gov Therefore, substitutions on the ring, particularly at the alpha-carbon positions relative to the nitrogen, are often explored to block metabolic oxidation and improve the pharmacokinetic profile. nih.gov

Table 1: Illustrative SAR of Hypothetical Azepane Ring Substitutions

| Position of Substitution | Substituent (R) | Predicted Effect on Conformation | Potential Impact on Interaction |

| C-2 / C-7 | -CH₃ | May introduce steric hindrance | Could enhance selectivity by preventing off-target binding |

| C-3 / C-6 | -OH | Alters local polarity | May introduce a new hydrogen bond with the target |

| C-5 | =O (keto group) | Increases rigidity and polarity | Potential for new hydrogen bond acceptor interaction |

| C-4 | -CH₂OH | Adds a flexible polar group | May interact with solvent-exposed regions of the target |

Influence of Phenyl Substituents on Functional Outcomes

Key Considerations for Phenyl Ring Substitution:

Electronic Effects: The addition of electron-withdrawing groups (e.g., -Cl, -CF₃, -NO₂) or electron-donating groups (e.g., -CH₃, -OCH₃) can alter the electron density of the phenyl ring. nih.gov This can influence the strength of cation-pi or pi-pi stacking interactions.

Steric Effects: The size and position of substituents are critical. Bulky groups at the ortho position can cause a twist in the phenyl ring relative to the azepane nitrogen, altering the molecule's three-dimensional shape. nih.gov In contrast, para substitutions are often better tolerated and can extend into a deeper binding pocket.

SAR studies on related scaffolds, such as 1-phenylbenzazepines, have shown that substituents on the phenyl ring can be critical for receptor affinity and selectivity. mdpi.comcuny.edu For instance, a methyl group at the C-3' position was found to be important for the D1 receptor affinity in some 1-phenylbenzazepine analogues. mdpi.comcuny.edu

Table 2: Illustrative SAR of Phenyl Ring Substitutions

| Position of Substitution | Substituent (X) | Electronic Effect | Predicted Impact on Activity |

| para (4'-position) | -Cl | Electron-withdrawing | May enhance binding through halogen bonding or hydrophobic interactions |

| meta (3'-position) | -OCH₃ | Electron-donating | Could increase potency by donating electron density into the ring |

| ortho (2'-position) | -CH₃ | Electron-donating, Steric bulk | May decrease activity due to steric clash with the binding site |

| para (4'-position) | -CF₃ | Strongly electron-withdrawing | Can improve metabolic stability and membrane permeability |

Role of Amine Functionality in SAR

The 4-amine group is a highly significant feature of the this compound scaffold. As a basic center, it is likely to be protonated at physiological pH, allowing it to form strong ionic interactions (salt bridges) with acidic amino acid residues like aspartate or glutamate in a target protein.

Key Roles and Modifications of the Amine Group:

Hydrogen Bonding: The primary amine (-NH₂) can act as a hydrogen bond donor. This interaction is often crucial for anchoring the molecule in the correct orientation within the binding site.

Basicity (pKa): The basicity of the amine can be modulated through nearby substitutions. Changes in pKa can affect the degree of protonation and the strength of ionic interactions.

Alkylation: Converting the primary amine to a secondary (e.g., -NHCH₃) or tertiary amine (e.g., -N(CH₃)₂) can probe the steric tolerance of the binding pocket and eliminate hydrogen bond donating capacity, helping to clarify its importance.

Acylation: Converting the amine to an amide (e.g., -NHC(O)CH₃) neutralizes its basicity and changes it from a hydrogen bond donor to a potential acceptor. This modification often leads to a significant drop in activity if the ionic interaction is critical. mdpi.comcuny.edu

In many pharmacologically active compounds, the amine functionality is essential for activity, and its removal or significant modification leads to a loss of potency. researchgate.net

Scaffold Hopping and Bioisosteric Replacement Studies

When further modifications to the this compound scaffold yield diminishing returns, medicinal chemists often turn to more advanced strategies like scaffold hopping and bioisosteric replacement to explore novel chemical space and improve drug-like properties. nih.gov

Scaffold Hopping: This strategy involves replacing the entire this compound core with a structurally different scaffold that maintains the essential three-dimensional arrangement of the key interacting groups (the phenyl ring and the basic amine). nih.govresearchgate.net The goal is to identify new core structures that may offer improved synthetic accessibility, better pharmacokinetic profiles, or novel intellectual property. For example, the azepane ring could potentially be replaced by a piperidine (B6355638) or a tropane ring to explore different conformational constraints.

Bioisosteric Replacement: This technique involves swapping a specific functional group for another with similar physical or chemical properties. researchgate.netresearchgate.net This is often done to address issues like metabolic instability or to fine-tune activity.

Phenyl Ring Bioisosteres: The phenyl ring could be replaced with a bioisosteric heterocycle, such as a pyridine, thiophene, or pyrazole (B372694) ring. This can introduce new hydrogen bonding opportunities, alter metabolic pathways, and change solubility.

Amine Bioisosteres: While more challenging, it might be possible in some contexts to replace the amine with another basic group that can still form a critical ionic interaction.

Classic Bioisosteres: Simple replacements like swapping a hydroxyl group for an amine or a chlorine atom for a trifluoromethyl group are common tactics to modulate potency and physicochemical properties. researchgate.net

These advanced design strategies are crucial for overcoming SAR plateaus and for the successful optimization of a lead compound into a clinical candidate. nih.govresearchgate.net

Computational and Theoretical Chemistry of 1 Phenylazepan 4 Amine

Quantum Chemical Calculations (DFT, ab initio) for Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are foundational for predicting the molecular and electronic properties of a compound from first principles. These calculations solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. researchgate.net The azepane ring in 1-Phenylazepan-4-amine (B2379422) is a seven-membered ring, which can adopt several low-energy conformations, such as chair and boat forms. The orientation of the phenyl and amine substituents (axial vs. equatorial) further increases the number of possible conformers.

Quantum chemical calculations can be used to optimize the geometry of these different conformers and calculate their relative energies. This process helps identify the most stable (lowest energy) conformation, which is typically the most populated form of the molecule under thermal equilibrium. While the principles of conformational analysis are well-established, specific peer-reviewed studies detailing the calculated energies of this compound conformers were not found in the available search results.

Table 1: Theoretical Conformational Analysis Data (No specific experimental or computational data for the conformational energetics of this compound was found in the provided search results.)

| Conformer | Method/Basis Set | Relative Energy (kcal/mol) | Population (%) |

|---|---|---|---|

| Data Not Available | - | - | - |

| Data Not Available | - | - | - |

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. joaquinbarroso.com The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.

The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for predicting a molecule's stability and reactivity. nih.gov A small gap suggests high chemical reactivity and a greater propensity for electron transfer, whereas a large gap indicates high stability. nih.govirjweb.com These orbital energies are typically calculated using DFT methods. nih.gov Specific calculated HOMO, LUMO, and energy gap values for this compound are not available in the cited search results.

Table 2: Frontier Molecular Orbital Properties (No specific computational data for the HOMO-LUMO analysis of this compound was found in the provided search results.)

| Parameter | Method/Basis Set | Energy (eV) |

|---|---|---|

| HOMO | Data Not Available | - |

| LUMO | Data Not Available | - |

| HOMO-LUMO Gap (ΔE) | Data Not Available | - |

A Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution around a molecule. researchgate.net It is mapped onto a surface of constant electron density, with colors indicating different potential values. Typically, red represents regions of negative electrostatic potential (electron-rich areas, prone to electrophilic attack), while blue represents regions of positive electrostatic potential (electron-poor areas, prone to nucleophilic attack). researchgate.netmdpi.com

The MEP surface for this compound would likely show a negative potential around the nitrogen atoms due to their lone pairs of electrons, making them potential sites for hydrogen bonding or protonation. The aromatic phenyl ring would also exhibit distinct electronic features. mdpi.com This analysis is invaluable for understanding intermolecular interactions and predicting reaction sites. nih.gov However, a specific MEP analysis for this compound has not been detailed in the available literature.

Molecular Dynamics (MD) Simulations for Dynamic Behavior

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insights into the dynamic behavior of a system. nih.govfrontiersin.org By solving Newton's equations of motion, MD can simulate how a molecule like this compound behaves in different environments, such as in solution or interacting with a biological target.

In a pharmaceutical context, this compound might act as a ligand that binds to a biological target like a protein receptor or enzyme. MD simulations are a powerful tool for studying these interactions in detail. mdpi.com A simulation can model how the ligand docks into the binding site and can reveal the key amino acid residues involved in the interaction, the stability of the ligand-target complex, and the binding free energy. semanticscholar.org This information is crucial for understanding the mechanism of action and for designing more potent molecules. Research specifically modeling the interaction of this compound with a biological target was not identified in the search results.

In Silico Prediction of Reactivity and Synthetic Feasibility

Reactivity Prediction:

The reactivity of a molecule is fundamentally governed by its electronic structure. Computational methods, particularly those based on Density Functional Theory (DFT), are employed to calculate various molecular properties and quantum chemical descriptors that correlate with reactivity. nih.gov For primary aromatic amines, a class of compounds to which this compound is related, in silico approaches are used to predict potential toxicity, such as mutagenicity. imrpress.com This is often based on the "nitrenium hypothesis," which posits that the mutagenic effect is mediated by the formation of a reactive nitrenium ion. researchgate.net The stability of this cation, calculated computationally, can correlate with the compound's mutagenic potential. researchgate.net By calculating the energy of formation for such reactive intermediates, researchers can prioritize the synthesis of safer analogues. researchgate.net

Key parameters calculated to determine the reactivity of a compound include:

HOMO and LUMO energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical. The HOMO-LUMO energy gap is an indicator of chemical reactivity and kinetic stability. nih.gov

Global Hardness (η) and Softness (S): These parameters provide insight into the resistance of a molecule to change its electron distribution. nih.gov

Global Electronegativity (χ) and Chemical Potential (μ): These descriptors help in understanding the flow of electrons during a chemical reaction. nih.gov

Synthetic Feasibility:

Computational algorithms can predict the outcomes of organic reactions and even design entire synthetic pathways. These tools can be broadly categorized into rule-based systems and machine learning models. nih.gov

Rule-based Systems: Early programs in computer-assisted synthesis planning relied on a vast database of known chemical reactions and transformation rules. nih.gov Given a target molecule, these systems work backward (retrosynthesis) to identify simpler precursors.

Machine Learning Models: More recent approaches utilize machine learning and graph-convolutional neural networks to predict reaction outcomes. nih.gov These models are trained on large datasets of known reactions and can predict the products for a given set of reactants and reagents with increasing accuracy. Some models can achieve top-1 accuracy rates of over 70%. nih.gov These methods can also be applied in a retrosynthetic direction to propose viable synthetic routes to novel molecules like derivatives of this compound. nih.gov

The following table summarizes common computational approaches for predicting reactivity and synthesis:

| Methodology | Application | Key Principles |

| Density Functional Theory (DFT) | Reactivity Prediction | Calculation of electronic structure, HOMO-LUMO gap, and other quantum chemical descriptors. nih.gov |

| Nitrenium Ion Stability Calculation | Mutagenicity Prediction for Aromatic Amines | Correlates the stability of the reactive nitrenium ion intermediate with mutagenic potential. researchgate.net |

| Rule-Based Retrosynthesis | Synthetic Pathway Design | Uses a predefined library of chemical reaction rules to identify potential precursors for a target molecule. nih.gov |

| Machine Learning/Neural Networks | Reaction Outcome Prediction | Trained on large reaction datasets to predict products or retrosynthetic pathways without explicit rules. nih.gov |

QSAR and 3D-QSAR Methodologies Applied to Derivatives

Quantitative Structure-Activity Relationship (QSAR) and 3D-QSAR are computational modeling techniques used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. While specific QSAR studies on this compound derivatives are not publicly available, the methodologies are widely applied to analogous series of compounds, such as phenylalkylamines and other amine derivatives. nih.govnih.gov

QSAR:

QSAR models are built on the principle that the biological activity of a compound is a function of its physicochemical properties. These properties, or "descriptors," can include parameters like lipophilicity (logP), electronic effects (Hammett constants), and steric parameters (Taft constants). A typical QSAR equation takes the form:

Activity = c₀ + c₁D₁ + c₂D₂ + ...

where D₁, D₂, etc., are the calculated descriptors and c₁, c₂, etc., are their coefficients derived from statistical regression analysis. mjcce.org.mk

3D-QSAR:

3D-QSAR methods extend this concept by considering the three-dimensional properties of the molecules. The most common 3D-QSAR techniques are Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA).

Comparative Molecular Field Analysis (CoMFA): In CoMFA, a set of structurally related molecules with known activities are aligned in 3D space. researchgate.net The steric and electrostatic fields around each molecule are then calculated at various points on a grid. nih.gov Partial least squares (PLS) regression is used to derive a correlation between the variations in these fields and the variations in biological activity. The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure would likely increase or decrease activity. nih.gov For example, a CoMFA study on hallucinogenic phenylalkylamines showed that both steric and electrostatic interactions play an important role, with contributions of 45% and 55%, respectively. nih.gov

Comparative Molecular Similarity Indices Analysis (CoMSIA): CoMSIA is similar to CoMFA but calculates additional molecular fields, including hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. mdpi.com This can sometimes provide a more detailed and intuitive model of the structure-activity relationship.

The statistical validity of a QSAR or 3D-QSAR model is crucial. Key statistical parameters include:

q² (cross-validated r²): A measure of the model's internal predictive ability. A q² > 0.5 is generally considered indicative of a good model. mjcce.org.mkmdpi.com

r² (non-cross-validated r²): A measure of how well the model fits the training data. mdpi.com

Standard Error of Estimation (SEE): Indicates the absolute error of the predictions. mdpi.com

F-statistic: A measure of the statistical significance of the model. mdpi.com

The following table presents example statistical results from a 3D-QSAR (CoMFA) study on a series of phenylalkylamines, illustrating the type of data generated in such an analysis. nih.gov

| Parameter | Value | Description |

| Cross-validation coefficient (q²) | 0.549 | Indicates good internal predictive ability of the model. nih.gov |

| Non-cross-validation coefficient (r²) | 0.835 | Shows a strong correlation between predicted and actual activity for the training set. nih.gov |

| Standard Error of Estimation (SEE) | 0.219 | Represents the standard deviation of the residuals. nih.gov |

| Optimal Number of Components | 5 | The number of principal components used to build the PLS model. nih.gov |

| Steric Field Contribution | 45.0% | The percentage contribution of steric properties to the model. nih.gov |

| Electrostatic Field Contribution | 55.0% | The percentage contribution of electrostatic properties to the model. nih.gov |

These models, once validated, can be used to predict the activity of new, unsynthesized derivatives of this compound, thereby prioritizing the most promising candidates for synthesis and biological testing. mdpi.com

Advanced Analytical Research Methodologies for 1 Phenylazepan 4 Amine

Chromatographic Techniques for Separation and Quantification in Research Settings

Chromatography is an essential tool for the isolation and quantification of 1-Phenylazepan-4-amine (B2379422). High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most prominently used techniques, each offering distinct advantages for the analysis of this amine compound. helsinki.fi

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like this compound. helsinki.finih.gov The method's versatility allows for various modes of separation, including reversed-phase, normal-phase, and chiral chromatography. For primary amines, reversed-phase HPLC is common, often requiring specific conditions to achieve optimal separation and peak shape. nih.gov

Due to the basic nature of the amine group, method development often involves the use of buffered mobile phases or ion-pairing reagents to prevent peak tailing and improve resolution. Mixed-mode columns, which offer multiple retention mechanisms (e.g., reversed-phase and ion-exchange), can also provide excellent selectivity for polar, ionizable compounds. sielc.com For quantitative analysis, detection is typically performed using ultraviolet (UV) detectors, leveraging the phenyl group as a chromophore. sielc.com In cases where higher sensitivity is needed or if the amine lacks a strong chromophore, pre-column or post-column derivatization with reagents like dansyl chloride or o-phthalaldehyde (B127526) (OPA) can be employed to attach a UV-active or fluorescent tag. thermofisher.comexplorationpub.com

Representative HPLC Method Parameters:

| Parameter | Condition |

|---|---|

| Column | C18 Reversed-Phase (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile and 0.1% Trifluoroacetic Acid (TFA) in Water |

| Gradient | 30% to 80% Acetonitrile over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. bre.com Primary amines like this compound can be challenging to analyze directly by GC due to their polarity, which can lead to poor peak shape and adsorption on the column. labrulez.com To overcome these issues, chemical derivatization is frequently employed. nih.gov

Derivatization reactions, such as acylation with trifluoroacetic anhydride (B1165640) (TFAA) or silylation with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), convert the polar amine group into a less polar, more volatile derivative. This process significantly improves chromatographic performance, resulting in sharper, more symmetrical peaks. nih.gov The mass spectrometer detector provides high sensitivity and selectivity, allowing for both quantification and structural confirmation based on the compound's mass spectrum and fragmentation pattern. nih.gov

Typical GC-MS Derivatization and Analysis Parameters:

| Parameter | Condition |

|---|---|

| Derivatization Reagent | Trifluoroacetic Anhydride (TFAA) |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar |

| Carrier Gas | Helium at a constant flow of 1.2 mL/min |

| Oven Program | Start at 100 °C, ramp to 280 °C at 15 °C/min, hold for 5 min |

| Injector Temperature | 250 °C |

| Ion Source Temperature | 230 °C |

| MS Mode | Electron Ionization (EI) at 70 eV |

Spectroscopic Characterization Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous confirmation of the molecular structure of this compound. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy provide detailed information about the compound's connectivity, molecular weight, and functional groups. researchgate.net

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of organic compounds in solution.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. For this compound, distinct signals would be expected for the aromatic protons of the phenyl group, the methine proton at the C4 position of the azepane ring, and the various methylene (B1212753) protons of the seven-membered ring.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. Signals would be observed for the carbons of the phenyl ring, the C4 carbon bearing the amine, and the other aliphatic carbons of the azepane ring.

2D NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are used to establish connectivity. COSY helps identify which protons are coupled to each other, mapping out the spin systems within the azepane ring, while HSQC correlates each proton signal with its directly attached carbon atom, aiding in the definitive assignment of all ¹H and ¹³C signals. nih.gov

Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm):

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

|---|---|---|

| Phenyl C-H | 7.15 - 7.30 (m) | 128.0 - 129.5 |

| Phenyl C-H (ortho) | 6.90 - 7.00 (d) | 116.0 - 118.0 |

| Phenyl C (ipso) | - | 150.0 - 152.0 |

| Phenyl C-H (para) | 6.70 - 6.80 (t) | 119.0 - 121.0 |

| Azepane C4-H | 3.00 - 3.20 (m) | 50.0 - 55.0 |

| Azepane CH₂ (adjacent to N) | 3.30 - 3.50 (m) | 52.0 - 58.0 |

| Other Azepane CH₂ | 1.60 - 2.10 (m) | 25.0 - 40.0 |

| Amine N-H | 1.50 - 2.50 (br s) | - |

Mass spectrometry is critical for determining the molecular weight and elemental formula of this compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate mass measurement of the molecular ion, which allows for the determination of the compound's elemental formula, confirming its identity.

MS/MS and Fragmentation Analysis: Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation. The resulting fragmentation pattern is characteristic of the molecule's structure. For aliphatic amines, a common and diagnostic fragmentation pathway is alpha-cleavage, which involves the cleavage of the C-C bond adjacent to the nitrogen atom. libretexts.org In this compound, this would lead to the formation of specific, stable fragment ions that help confirm the structure of the azepane ring and its substitution pattern. miamioh.eduresearchgate.net

Expected Key Fragments in Mass Spectrometry:

| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |

|---|---|---|

| 190 | [M]⁺ | Molecular Ion |

| 119 | [C₇H₉N₂]⁺ | Alpha-cleavage with loss of C₅H₉ |

| 106 | [C₇H₈N]⁺ | Cleavage of the azepane ring |

| 91 | [C₆H₅N]⁺ | Phenyl-nitrogen fragment |

| 77 | [C₆H₅]⁺ | Phenyl cation |

IR and UV-Vis spectroscopy provide valuable information about the functional groups and electronic structure of the molecule.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound would show characteristic absorption bands for the N-H bonds of the primary amine, the C-H bonds of the aromatic and aliphatic portions, the C-N bond, and the C=C bonds of the phenyl ring.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The phenyl group in this compound acts as a chromophore, giving rise to characteristic absorption bands in the UV region, typically around 200-280 nm, corresponding to π-π* transitions of the aromatic ring. nih.gov

Characteristic Spectroscopic Data:

| Technique | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

|---|---|---|

| IR | 3300 - 3400 cm⁻¹ | N-H stretch (primary amine) |

| IR | 3000 - 3100 cm⁻¹ | Aromatic C-H stretch |

| IR | 2850 - 2950 cm⁻¹ | Aliphatic C-H stretch |

| IR | 1600, 1500 cm⁻¹ | Aromatic C=C stretch |

| IR | 1250 - 1350 cm⁻¹ | C-N stretch |

| UV-Vis | ~205 nm, ~254 nm | π → π* transitions of the phenyl group |

Chemical Derivatization for Enhanced Analytical Detection and Resolution

Chemical derivatization is a preparatory technique that modifies an analyte's structure to produce a new compound with properties more suitable for a given analytical method. researchgate.net For this compound, the primary amine group is the principal site for derivatization. This process is often necessary to overcome challenges in gas chromatography (GC) and high-performance liquid chromatography (HPLC) analysis. sigmaaldrich.commdpi.com Key objectives of derivatizing this compound include increasing its volatility and thermal stability for GC analysis, improving chromatographic peak shape, and introducing chromophoric or fluorophoric tags to enhance detection by UV-Vis or fluorescence detectors in HPLC. nih.govyoutube.com

The selection of a derivatizing reagent depends on the analytical technique and the desired outcome. The primary amine of this compound is reactive toward several classes of reagents.

For Gas Chromatography (GC) Analysis: The primary goal for GC is to increase the volatility and thermal stability of the analyte. youtube.com This is typically achieved through acylation or silylation reactions.

Acylation: This process involves introducing an acyl group. Reagents like trifluoroacetic anhydride (TFAA) react with the primary amine to form a stable, volatile amide derivative. iu.edu The resulting derivative also exhibits improved chromatographic behavior. iu.edu Alkylchloroformates, such as propyl chloroformate, are also used to form carbamates, which are amenable to GC analysis. phenomenex.com

Silylation: This is one of the most common derivatization methods for GC. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) replace the active hydrogen on the amine with a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comiu.edu This transformation reduces intermolecular hydrogen bonding, thereby increasing the compound's volatility and preventing peak tailing during chromatographic separation. researchgate.net The reaction is often carried out at elevated temperatures (e.g., 75°C) for a set time (e.g., 30-45 minutes) to ensure complete derivatization. sigmaaldrich.com

For High-Performance Liquid Chromatography (HPLC) Analysis: For HPLC, derivatization is primarily used to add a molecular tag that enhances detectability, especially for UV-Vis absorption or fluorescence detection. thermofisher.com

o-Phthalaldehyde (OPA): OPA reacts rapidly with primary amines, like that in this compound, in the presence of a thiol (e.g., 2-mercaptoethanol) to form highly fluorescent isoindole derivatives. nih.govlibretexts.org This reaction is fast and can be completed in under two minutes at ambient temperature. nih.gov

9-Fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl is a widely used reagent that reacts with primary and secondary amines to create stable, highly fluorescent derivatives that are easily detected. thermofisher.comresearchgate.net

Dansyl Chloride (DNS-Cl): This reagent reacts with primary amines to form fluorescent sulfonamide adducts. libretexts.org The derivatization is typically performed in a buffered solution at an alkaline pH. libretexts.org

The following table summarizes common derivatization reagents applicable to the primary amine of this compound.

| Reagent Class | Example Reagent | Abbreviation | Analytical Technique | Advantage |

|---|---|---|---|---|

| Silylating Agent | N,O-bis(trimethylsilyl)trifluoroacetamide | BSTFA | GC-MS | Increases volatility and thermal stability. sigmaaldrich.com |

| Acylating Agent | Trifluoroacetic anhydride | TFAA | GC-MS | Improves volatility and chromatographic performance. iu.edu |

| Alkylchloroformate | Propyl chloroformate | - | GC-MS | Forms stable carbamate (B1207046) derivatives. phenomenex.com |

| Fluorogenic Agent | o-Phthalaldehyde | OPA | HPLC-Fluorescence | Rapid reaction, forms highly fluorescent product with primary amines. nih.gov |

| Fluorogenic Agent | 9-Fluorenylmethyl chloroformate | FMOC-Cl | HPLC-Fluorescence | Forms highly stable and fluorescent derivatives. thermofisher.com |

| Fluorogenic Agent | Dansyl Chloride | DNS-Cl | HPLC-Fluorescence | Creates strongly fluorescent derivatives for sensitive detection. libretexts.org |

Derivatization significantly enhances analytical sensitivity and selectivity, which are critical for accurate quantification, especially at low concentrations. mdpi.comnih.gov

Impact on Sensitivity: Sensitivity is improved by enhancing the analyte's physicochemical properties and the detector's response.

Enhanced Detector Response: For HPLC, attaching a fluorophore like OPA or FMOC allows for fluorescence detection, which is inherently more sensitive than UV-Vis absorption for many compounds. libretexts.org

Improved Mass Spectrometric Ionization: In LC-MS, derivatization can introduce a chemical moiety that is more readily ionized, such as a group with high proton affinity or a permanent positive charge, thereby increasing the signal intensity in the mass spectrometer. researchgate.netresearchgate.net

Improved Chromatographic Behavior: For GC, derivatization prevents the degradation of thermally unstable compounds and reduces peak tailing by blocking polar functional groups. This results in sharper, more symmetrical peaks, which leads to a higher signal-to-noise ratio and lower limits of detection. youtube.com

Impact on Selectivity: Selectivity, the ability to distinguish the analyte from other components in a sample, is also improved through derivatization.

Chromatographic Resolution: The chemical properties of the derivative (e.g., polarity, size) are different from the parent compound. This change in properties can be exploited to improve separation from interfering matrix components. nih.gov

Reaction Specificity: Some derivatizing reagents are highly selective for certain functional groups. OPA, for instance, reacts specifically with primary amines, adding a layer of chemical selectivity to the analysis. thermofisher.com This means that only primary amines in the sample will be detected, reducing potential interferences from other compounds.

Imaging Mass Spectrometry Applications in Research

Imaging Mass Spectrometry (MSI) is a powerful technique that visualizes the spatial distribution of molecules directly within biological tissue sections without the need for labels. rsc.orgjst.go.jp This technology combines the molecular specificity of mass spectrometry with the spatial information of microscopy. nih.gov It has become a valuable tool in pharmaceutical research to observe the absorption, distribution, metabolism, and excretion (ADME) of drug candidates and other xenobiotics. technologynetworks.comscienceopen.com

For a compound like this compound, MSI, particularly Matrix-Assisted Laser Desorption/Ionization (MALDI-MSI), can map its location and the location of its potential metabolites within a tissue specimen. scienceopen.comrsc.org The process involves coating a thin tissue section with an energy-absorbing matrix and using a laser to desorb and ionize molecules from discrete spots across the sample. nih.govrsc.org The resulting mass spectra from each spot are compiled to create an ion-density map, showing the distribution of specific molecules. nih.gov

A significant challenge in using MALDI-MSI for small molecules is the potential for interference from matrix-related ions in the low mass-to-charge (m/z) range and often low ionization efficiency. nih.govacs.org Chemical derivatization can be applied directly to the tissue section (in-situ) to overcome these limitations. nih.gov By reacting the primary amine of this compound with a suitable reagent on the tissue surface, a derivative is formed that has a higher mass, shifting it out of the interference region, and potentially improved ionization characteristics. nih.govnih.gov This approach enhances both the sensitivity and specificity of the imaging experiment. nih.gov

Recent advancements, such as MALDI-2, a post-ionization technique, further increase the ion yield for many pharmaceutical compounds, significantly boosting sensitivity and enabling the detection of analytes at lower concentrations within tissue. acs.org

The table below outlines key applications of MSI in pharmaceutical research relevant to the study of compounds such as this compound.

| Application Area | Description | Relevance to this compound |

|---|---|---|

| Drug Distribution Studies | Visualizes the localization of a parent drug in target and off-target tissues. rsc.org | Can map the precise location of this compound in tissues to understand its biodistribution. |

| Metabolite Mapping | Simultaneously detects and maps the spatial distribution of the parent drug and its metabolites. nih.govscienceopen.com | Allows for the identification and localization of metabolites of this compound, providing insight into metabolic pathways in specific organs or tissues. |

| Pharmacokinetics (PK) | Provides spatial and temporal information on drug concentration in tissues over time. scienceopen.com | Can be used to study how the distribution of this compound changes over time after administration. |

| Target Engagement | Can correlate the presence of the drug with changes in endogenous molecules (e.g., biomarkers) at the site of action. technologynetworks.com | Could help verify that this compound reaches its intended biological target and elicits a molecular response. |

Preclinical Research Applications and Chemical Biology Studies

Utility as a Chemical Probe for Molecular Target Identification

Chemical probes are essential tools for elucidating the function of proteins and biological pathways. An ideal chemical probe is potent, selective, and has a known mechanism of action, allowing researchers to investigate the physiological and pathological roles of its molecular target. While there is no specific information on 1-Phenylazepan-4-amine (B2379422) being used as a chemical probe, its structure lends itself to modification for such purposes. For instance, derivatives could be synthesized to incorporate reporter tags, such as fluorophores or biotin, or photo-affinity labels to enable the identification and visualization of target proteins within cells or tissues. The development of such probes would be a critical step in understanding the compound's mechanism of action and identifying its specific molecular targets.

Application as a Synthetic Intermediate for Complex Molecule Synthesis

The this compound core is a valuable building block in organic synthesis. The amine functionality serves as a versatile handle for a variety of chemical transformations, including amidation, alkylation, and arylation reactions. These reactions allow for the facile introduction of diverse chemical functionalities, enabling the construction of large and complex molecules. The azepane ring provides a seven-membered saturated scaffold, which can be desirable for exploring chemical space in drug discovery programs. The synthesis of amine-containing pharmaceuticals often relies on such intermediates to build molecular complexity and introduce key pharmacophoric features. mdpi.comnih.gov The strategic use of this compound as a starting material could, therefore, facilitate the efficient synthesis of novel therapeutic agents and other biologically active compounds.

Use in In Vitro Receptor Binding and Enzyme Inhibition Assays

In vitro assays are fundamental in early-stage drug discovery to determine the biological activity of a compound. Receptor binding assays are used to assess the affinity of a compound for a specific receptor, while enzyme inhibition assays measure the ability of a compound to block the activity of an enzyme. Although specific data for this compound is not available, compounds with similar structural features, such as N-phenylpiperazine analogs, have been evaluated for their binding profiles at various receptors, including dopamine (B1211576) and serotonin (B10506) receptors. mdpi.comnih.gov Similarly, various amine-containing heterocyclic compounds have been investigated as enzyme inhibitors. nih.govresearchgate.net It is plausible that this compound and its derivatives could be screened in a battery of such assays to identify potential biological targets and to characterize their pharmacological profile.

Table 1: Representative In Vitro Assays for Amine-Containing Compounds

| Assay Type | Purpose | Example Target Classes |

| Radioligand Binding | To determine the affinity (Ki) of a compound for a specific receptor. | G-protein coupled receptors (GPCRs), Ion channels |

| Enzyme Inhibition | To determine the potency (IC50) of a compound against a specific enzyme. | Kinases, Proteases, Oxidases |

| Functional Assays | To measure the functional consequence of receptor binding (e.g., agonist, antagonist). | Calcium mobilization, cAMP accumulation |

Note: This table represents general assay types and not specific data for this compound.

Employment in Cellular Models for Mechanistic Elucidation (e.g., cell proliferation, apoptosis pathways in research, without specific disease claims)

Cellular models are indispensable for investigating the mechanism of action of a compound in a biological context. Assays for cell proliferation and apoptosis are commonly used to assess the cytostatic and cytotoxic effects of a compound, respectively. For example, studies on N-phenyl-1H-pyrazolo[3,4-b]quinolin-4-amines have demonstrated their ability to induce apoptosis in cancer cell lines. nih.gov Similarly, (naphthalen-4-yl)(phenyl)methanones and N-methyl-N-phenylnaphthalen-1-amines have been identified as inducers of apoptosis through cell- and caspase-based high-throughput screening assays. nih.gov While no such studies have been reported for this compound, its potential effects on cellular processes like proliferation and apoptosis could be investigated using similar methodologies to elucidate its mechanism of action at the cellular level.

Application in Animal Models to Investigate Pharmacological Mechanisms (excluding clinical trial data)

Animal models are crucial for evaluating the in vivo efficacy and pharmacological properties of a compound before it can be considered for clinical development. nih.gov These models allow researchers to study the compound's effect on a whole organism and to investigate its pharmacokinetic and pharmacodynamic properties. For instance, zebrafish have emerged as a valuable model system in translational neuropharmacology research for studying trace amine signaling. nih.gov While there are no published studies on the use of this compound in animal models, it is a necessary step in the preclinical development of any potential therapeutic agent. Such studies would be essential to understand its physiological effects and to validate the findings from in vitro and cellular assays.

Development of Research Tools and Methodologies based on this compound Derivatives

The development of novel research tools and methodologies is a continuous process in chemical biology and drug discovery. The this compound scaffold could serve as a starting point for the design and synthesis of new chemical probes, affinity matrices, or libraries of compounds for high-throughput screening. For example, by functionalizing the amine group or the phenyl ring, a diverse range of derivatives could be generated. These derivatives could then be used to develop new assays, identify novel biological targets, or to explore structure-activity relationships, thereby advancing our understanding of complex biological systems.

Future Research Directions and Challenges

Development of Novel and Sustainable Synthetic Routes

The synthesis of complex molecules like 1-Phenylazepan-4-amine (B2379422) and its derivatives is a foundational aspect of its research. Future efforts will undoubtedly focus on the development of more efficient, cost-effective, and environmentally benign synthetic strategies. A significant challenge in the synthesis of azepane-based compounds lies in the inherent difficulty of forming seven-membered rings. lifechemicals.comacs.org Overcoming this hurdle requires innovative synthetic approaches.

Key areas for future research include: